1-Benzyl-5-methoxyindoline-2,3-dione
Overview
Description
1-Benzyl-5-methoxyindoline-2,3-dione is an organic compound belonging to the class of indole-3-acetic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methoxyindoline-2,3-dione can be synthesized through various synthetic routes. One common method involves the reaction of 5-methoxyindoline-2,3-dione with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized to achieve high yields and purity, often involving continuous flow reactors or batch processes to handle the scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methoxyindoline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically yield the corresponding reduced forms of the compound.
Scientific Research Applications
1-Benzyl-5-methoxyindoline-2,3-dione has found applications in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Benzyl-5-methoxyindoline-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-5-methoxyindoline-2,3-dione is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indole-3-acetic acid derivatives, such as 5-methoxyindoline-2,3-dione and 1-benzyl-5-methoxy-1H-indole-2,3-dione.
Uniqueness: The presence of the benzyl group in this compound distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
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Properties
IUPAC Name |
1-benzyl-5-methoxyindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-12-7-8-14-13(9-12)15(18)16(19)17(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLQKVFGHHQVMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463481 | |
Record name | N-Benzyl-5-methoxyisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16077-10-4 | |
Record name | N-Benzyl-5-methoxyisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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